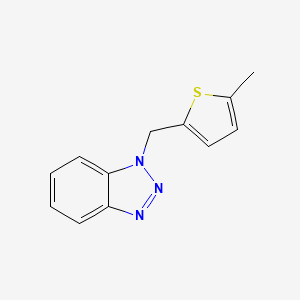

1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole

説明

1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole is a benzotriazole derivative substituted with a 5-methylthiophene moiety at the N1 position. Benzotriazoles are heterocyclic compounds featuring a fused benzene and triazole ring system, widely studied for their applications in corrosion inhibition, pharmaceuticals, and materials science .

特性

IUPAC Name |

1-[(5-methylthiophen-2-yl)methyl]benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-9-6-7-10(16-9)8-15-12-5-3-2-4-11(12)13-14-15/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJNCPYXGLYBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole typically involves the reaction of 5-methyl-thiophen-2-ylmethylamine with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency, with considerations for cost-effectiveness and environmental impact. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

化学反応の分析

Types of Reactions: 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

科学的研究の応用

Material Science Applications

Corrosion Inhibition

Benzotriazoles are widely used as corrosion inhibitors in various industrial applications. The presence of the benzotriazole moiety provides excellent protective properties for metals against corrosion in aggressive environments. The compound's ability to form stable complexes with metal ions enhances its effectiveness in preventing corrosion processes.

UV Protection

Due to their UV-absorbing properties, benzotriazoles are employed in plastics and coatings to protect materials from UV degradation. This application is crucial for extending the lifespan of products exposed to sunlight, such as outdoor furniture and automotive parts.

Environmental Science Applications

Contaminants of Emerging Concern

Compounds like 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole have been identified as contaminants of emerging concern in environmental studies. Research has focused on their persistence in aquatic environments and potential impacts on human health and ecosystems. Risk assessments based on structural analogs suggest that these compounds may pose health risks if not adequately managed .

Case Study 1: Antimicrobial Efficacy

A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives, including 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole. The results indicated a significant antibacterial effect against Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Study 2: UV Protection in Coatings

Research by Ewa's group highlighted the use of benzotriazole derivatives as UV stabilizers in polymer formulations. The study demonstrated that incorporating these compounds significantly improved the UV resistance of coatings, leading to enhanced durability under sunlight exposure .

Data Tables

作用機序

The mechanism of action of 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Benzotriazole Derivatives

1-(2-Thienylcarbonyl)-1H-benzotriazole

- Structure : Features a thiophene-2-carbonyl group instead of a methylthiophenemethyl group.

- This derivative is used in organic synthesis as a reactive intermediate .

1-(Phenylmethyl)-1H-benzotriazole

- Structure : Substituted with a benzyl group at N1.

- Properties: LogP (octanol/water partition coefficient) is calculated as 2.48, indicating moderate hydrophobicity . The benzyl group enhances aromatic stacking interactions, which may improve performance in corrosion inhibition.

- Comparison: The methylthiophenemethyl group in the target compound likely increases hydrophobicity (logP > 3 estimated) due to the sulfur-containing thiophene, offering better solubility in non-polar solvents.

5-(Pentafluorosulfanyl)-1H-benzotriazole

- Structure : Contains a pentafluorosulfanyl (-SF₅) group, a strong electron-withdrawing substituent.

- Properties : Exhibits exceptional thermal stability (>300°C) and chemical resistance, making it suitable for high-performance materials in electronics and agrochemicals .

- Contrast : The methylthiophenemethyl group in the target compound is electron-donating, which may reduce thermal stability but improve compatibility with organic polymers.

Comparison with Non-Benzotriazole Heterocycles

5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole

- Structure : A benzimidazole derivative with dual thiophene substituents.

- Properties : Crystal structure studies reveal π-π stacking and C–H···S interactions, enhancing molecular packing . The benzimidazole core provides basicity (pKa ~5.5) compared to the neutral benzotriazole system.

- Application : Benzimidazoles are often explored for pharmaceutical applications (e.g., antimicrobials), whereas benzotriazoles are more common in materials science .

1-(4-Chlorobenzoyl)-1H-benzotriazole

- Structure : Substituted with a 4-chlorobenzoyl group.

- Properties : The electron-withdrawing chloro and carbonyl groups reduce electron density on the benzotriazole ring, affecting UV absorption properties. This compound is used as a UV stabilizer .

- Thermal Behavior : Likely less thermally stable than the target compound due to the labile benzoyl group.

Physicochemical and Spectroscopic Data Comparison

*Estimated based on substituent contributions.

Research Findings and Implications

- Thermal Stability : Benzotriazoles with electron-donating groups (e.g., methylthiophenemethyl) are less thermally stable than those with electron-withdrawing substituents (e.g., -SF₅) .

生物活性

1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzotriazole moiety substituted with a 5-methyl-thiophen-2-ylmethyl group. This structural configuration is significant for its biological interactions and efficacy.

Antimicrobial Activity

Benzotriazole derivatives, including 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole, have shown promising antimicrobial properties. A study conducted by Ochal et al. demonstrated that benzotriazoles exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 12.5 to 25 μg/mL, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | 12.5 - 25 | MRSA, MSSA |

| 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole | TBD | TBD |

Antiviral Activity

Research has indicated that benzotriazoles can also possess antiviral properties. For instance, compounds derived from benzotriazole have been evaluated for their effectiveness against various viral infections. In vitro studies have shown that these compounds can inhibit viral replication through mechanisms that may involve interference with viral entry or replication processes .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been extensively studied. A recent investigation reported that certain benzotriazole compounds exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing dose-dependent cytotoxicity .

Table 2: Cytotoxicity of Benzotriazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole | MCF-7 | TBD | Induction of apoptosis |

| Benzotriazole derivative X | U-937 | TBD | Tubulin polymerization interference |

The mechanisms underlying the biological activities of 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole are likely multifaceted:

- Antimicrobial : The presence of hydrophobic groups enhances membrane permeability, allowing the compound to disrupt bacterial cell integrity.

- Antiviral : Potential inhibition of viral enzymes or interference with the host cell machinery may contribute to its antiviral effects.

- Anticancer : Induction of apoptosis and disruption of microtubule dynamics are key pathways through which this compound exerts its anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of benzotriazole derivatives in clinical settings:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole, and how can purity be validated?

- Methodology :

- Synthesis : Utilize condensation reactions between 1,2-diaminobenzene and 5-methylthiophene-2-carboxaldehyde, catalyzed by proline or AlCl₃ in dichloromethane under reflux (8–12 hours). Alternative routes involve alkylation of benzotriazole with 5-methylthiophen-2-ylmethyl halides in polar aprotic solvents (e.g., DMF) with NaH as a base .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N). Cross-validate using melting point consistency (e.g., 128–132°C) and spectral data (IR: 3100–3200 cm⁻¹ for NH/aromatic C-H; ¹H NMR: δ 2.4 ppm for thiophene-CH₃, δ 5.2 ppm for CH₂ linker) .

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of ethanol or DMSO solutions. Analyze dihedral angles between benzotriazole and thiophene rings (e.g., ~24–85° for analogous structures) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .

- Spectroscopy : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values. Key peaks include δ 120–140 ppm for aromatic carbons and δ 25–30 ppm for the methyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity or coordination chemistry?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with halogen (Cl, Br), electron-donating (OCH₃), or bulky substituents on the thiophene or benzotriazole rings. Test antimicrobial activity via MIC assays against S. aureus and E. coli .

- Coordination Studies : Use UV-Vis titration and cyclic voltammetry to assess metal-binding affinity (e.g., with Cu²⁺ or Fe³⁺). Thiophene sulfur and benzotriazole nitrogen atoms may act as bidentate ligands, as seen in analogous benzimidazole complexes .

Q. How can conflicting data on bioactivity or stability be resolved?

- Methodology :

- Controlled Replication : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤1%) to minimize false negatives in antimicrobial studies .

- Stability Analysis : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at the CH₂ linker or oxidation of thiophene may occur, requiring stabilizers like antioxidants (e.g., BHT) .

Q. What computational tools are effective for predicting interactions with biological targets or materials?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 or bacterial DNA gyrase. Key interactions: π-π stacking with benzotriazole and hydrophobic contacts with the thiophene methyl group .

- DFT Calculations : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict redox behavior or corrosion inhibition efficiency in materials science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。